3-Fluoro-5-nitropicolinaldehyde
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Overview
Description
3-Fluoro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3FN2O3 and a molecular weight of 170.099 g/mol. This compound is notable for its applications in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of 3-fluoropyridine followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods: Industrial production of 3-Fluoro-5-nitropicolinaldehyde may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-nitropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Fluoro-5-nitropicolinic acid.
Reduction: 3-Fluoro-5-aminopicolinaldehyde.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-nitropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitropicolinaldehyde involves its reactive functional groups, which can interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
- 3-Fluoro-5-nitrobenzaldehyde
- 3-Fluoro-5-nitropyridine
- 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene
Comparison: 3-Fluoro-5-nitropicolinaldehyde is unique due to the presence of both a fluorine atom and a nitro group on a picolinaldehyde scaffold. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. For instance, 3-Fluoro-5-nitrobenzaldehyde lacks the nitrogen atom in the ring, which can significantly alter its chemical behavior and applications .
Properties
IUPAC Name |
3-fluoro-5-nitropyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQDJMUABOFWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289114-02-8 |
Source
|
Record name | 3-fluoro-5-nitropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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